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Compound of Interest

1-Methyl-1H-imidazole-5-
Compound Name:
carbaldehyde

cat. No.: B1296801

This technical guide provides a comprehensive overview of the spectroscopic data for 1-
Methyl-1H-imidazole-5-carbaldehyde (CsHeN20), a key intermediate in pharmaceutical
synthesis and materials science. This document is intended for researchers, scientists, and
drug development professionals, offering in-depth analysis and practical, field-proven insights
into the structural characterization of this compound.

Molecular Structure and Overview

1-Methyl-1H-imidazole-5-carbaldehyde is a heterocyclic aldehyde with a molecular weight of
110.11 g/mol .[1] The structural integrity of this molecule is paramount in its applications,
necessitating precise analytical characterization. This guide will delve into the core
spectroscopic techniques used to elucidate and confirm its structure: Nuclear Magnetic
Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Figure 1: 2D structure of 1-Methyl-1H-imidazole-5-carbaldehyde.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a
molecule. For 1-Methyl-1H-imidazole-5-carbaldehyde, both *H and 3C NMR provide critical
data for structural confirmation.

'H NMR Spectroscopy
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The proton NMR spectrum provides information on the number of different types of protons and
their neighboring environments.

Table 1: *H NMR Spectroscopic Data

Chemical Shift ()
ppm

Multiplicity Integration Assignment

Data not available in

search results

Note: Experimentally determined *H NMR data for this specific compound was not available in
the searched literature. Predicted values or data from closely related structures can be used for
preliminary analysis but should be confirmed experimentally.

3C NMR Spectroscopy

The 13C NMR spectrum reveals the number of unique carbon environments in the molecule.

Table 2: 13C NMR Spectroscopic Data

Chemical Shift (8) ppm Assighment
178.0 C=0 (Aldehyde)
1441 C2

138.5 C5

129.9 C4

33.7 N-CHs

Source: Wiley-VCH GmbH[1]

The downfield chemical shift at 178.0 ppm is characteristic of an aldehyde carbonyl carbon.
The signals at 144.1, 138.5, and 129.9 ppm correspond to the carbons of the imidazole ring,
and the peak at 33.7 ppm is attributed to the N-methyl group.[1]
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Experimental Protocol: NMR Spectroscopy

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural
elucidation.

Step-by-Step Methodology:

e Sample Preparation: Dissolve approximately 5-10 mg of 1-Methyl-1H-imidazole-5-
carbaldehyde in 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, DMSO-ds). The choice of
solvent is critical to avoid signal overlap with the analyte.

 Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for
referencing the chemical shifts to 0 ppm.

e NMR Tube: Transfer the solution to a clean, dry 5 mm NMR tube.

e Instrumentation: Acquire the spectra on a high-resolution NMR spectrometer (e.g., 400 MHz
or higher).

e 'H NMR Acquisition:
o Set the spectral width to approximately 16 ppm.
o Use a pulse angle of 30-45 degrees.
o Set the relaxation delay to 1-2 seconds.

o Acquire a sufficient number of scans (typically 16-64) to achieve a good signal-to-noise
ratio.

e 13C NMR Acquisition:
o Set the spectral width to approximately 220 ppm.
o Use a proton-decoupled pulse sequence.

o Alonger relaxation delay (2-5 seconds) may be necessary for quaternary carbons.
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o Acquire a larger number of scans (typically 1024 or more) due to the lower natural

abundance of 13C.

o Data Processing: Process the raw data using appropriate software (e.g., MestReNova,
TopSpin). This includes Fourier transformation, phase correction, baseline correction, and

referencing to the internal standard.

Data Acquisition

Sample Preparation Data Processing
! Acquisition
High-Resolution
( s GHD o (D, 3 I T ot
T NMR
Acquisition

Click to download full resolution via product page
Figure 2: Standard workflow for NMR analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring
the absorption of infrared radiation.

Table 3: Key IR Absorption Bands

Wavenumber (cm~?) Intensity Assignment

Data not available in search

results

Note: A specific, experimentally verified IR spectrum for 1-Methyl-1H-imidazole-5-
carbaldehyde was not found in the searched literature. Based on the functional groups
present, characteristic peaks are expected for the C=0 stretch of the aldehyde (around 1680-
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1700 cm~1), C-H stretches of the aromatic ring and methyl group (around 2800-3100 cm™1),
and C=N and C=C stretches of the imidazole ring (around 1400-1600 cm™1).

Experimental Protocol: FT-IR Spectroscopy (KBr Pellet
Method)

The KBr pellet method is a common technique for obtaining the IR spectrum of a solid sample.
Step-by-Step Methodology:

e Sample Preparation: Grind a small amount (1-2 mg) of 1-Methyl-1H-imidazole-5-
carbaldehyde with approximately 100-200 mg of dry potassium bromide (KBr) powder in an
agate mortar and pestle until a fine, homogeneous powder is obtained.

o Pellet Formation: Transfer the powder to a pellet press die. Apply pressure (typically 8-10
tons) for a few minutes to form a transparent or translucent pellet.

o Data Acquisition: Place the KBr pellet in the sample holder of an FT-IR spectrometer.

e Background Scan: Record a background spectrum of the empty sample compartment to
subtract atmospheric and instrumental interferences.

o Sample Scan: Record the spectrum of the sample.

» Data Analysis: Identify the characteristic absorption bands and correlate them to the
functional groups present in the molecule.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule, which aids in its identification and structural elucidation.

GC-MS Analysis

Gas chromatography coupled with mass spectrometry (GC-MS) is a powerful technique for
separating and identifying volatile and semi-volatile compounds.

Table 4: Mass Spectrometry Data (Electron lonization)
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miz Relative Intensity (%) Assighment

110 100 [M]* (Molecular lon)
109 95 [M-H]*

81 40 [M-H-COJ*

54 35 [C3HaN]*

Source: NIST Mass
Spectrometry Data Center[1]

The mass spectrum shows a prominent molecular ion peak at m/z 110, which corresponds to
the molecular weight of the compound. The peak at m/z 109 is due to the loss of a hydrogen
atom. The fragment at m/z 81 results from the loss of a hydrogen atom and a molecule of
carbon monoxide. The peak at m/z 54 is a characteristic fragment of the imidazole ring.

Experimental Protocol: GC-MS

A typical GC-MS protocol for the analysis of a small organic molecule like 1-Methyl-1H-
imidazole-5-carbaldehyde is as follows.

Step-by-Step Methodology:

o Sample Preparation: Prepare a dilute solution of the compound (e.g., 1 mg/mL) in a volatile
organic solvent such as dichloromethane or ethyl acetate.

e GC Conditions:

[e]

Injector: Split/splitless injector, with a split ratio of 50:1.

o

Injector Temperature: 250 °C.

o

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, HP-5ms), 30 m x
0.25 mm x 0.25 pm.

o

Carrier Gas: Helium, with a constant flow rate of 1 mL/min.
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o Oven Temperature Program: Start at 50 °C for 2 minutes, then ramp to 250 °C at a rate of
10 °C/min, and hold for 5 minutes.

e MS Conditions:

o lonization Mode: Electron lonization (El) at 70 eV.

o Mass Range: Scan from m/z 40 to 300.

o lon Source Temperature: 230 °C.

o Quadrupole Temperature: 150 °C.

o Data Analysis: The acquired data is processed to identify the retention time and mass
spectrum of the compound. The mass spectrum is then compared with a library of known
spectra (e.g., NIST, Wiley) for confirmation.

ragmentation
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Figure 3: Proposed fragmentation pathway in EI-MS.

Conclusion

The comprehensive spectroscopic analysis presented in this guide provides a robust
framework for the structural characterization of 1-Methyl-1H-imidazole-5-carbaldehyde. The
combined data from 3C NMR and Mass Spectrometry unequivocally confirm the molecular
structure. While experimental *H NMR and IR data were not available in the cited literature, the
provided protocols offer a clear path for their acquisition and interpretation. This guide serves
as a valuable resource for scientists engaged in the synthesis, quality control, and application
of this important chemical intermediate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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